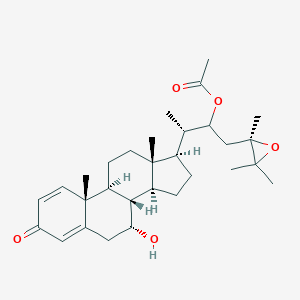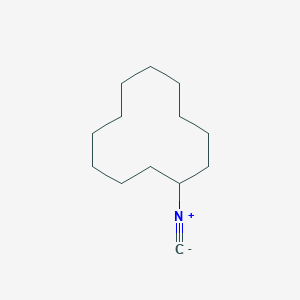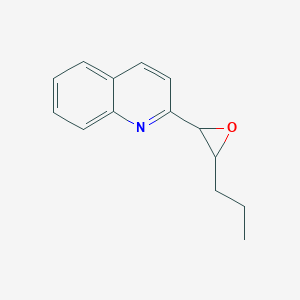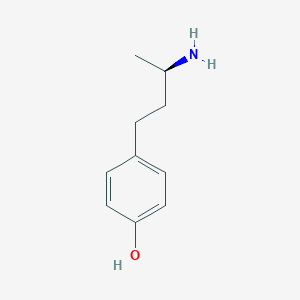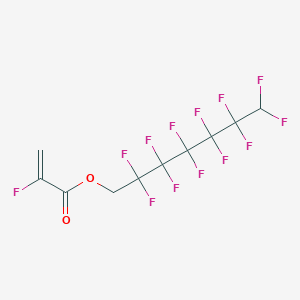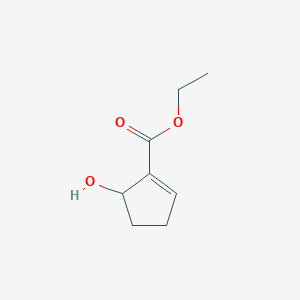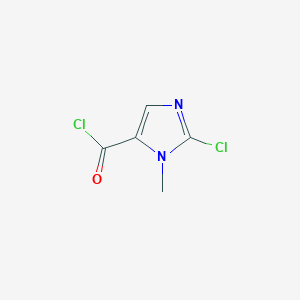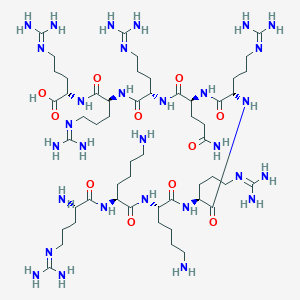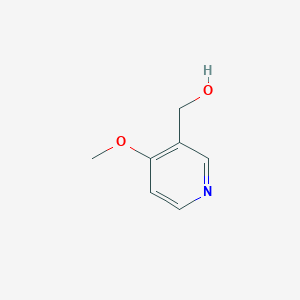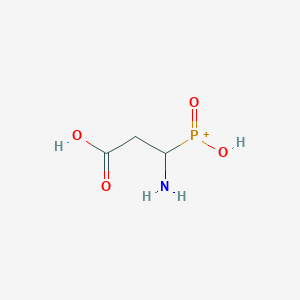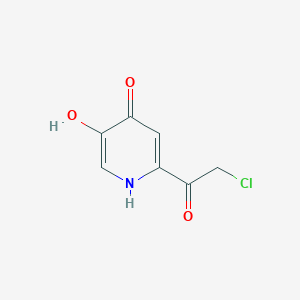
2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one, also known as CAP, is a chemical compound that has gained significant attention in the field of scientific research. CAP is a pyridone derivative that possesses various biochemical and physiological effects, making it a promising compound for further research.
作用机制
The mechanism of action of 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one is not fully understood, but several studies have suggested that the compound acts by inhibiting various enzymes and signaling pathways. 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. The compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation.
生化和生理效应
2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one has been shown to exhibit various biochemical and physiological effects. The compound has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in inflammation. In addition, the compound has been reported to inhibit the replication of several viruses, including hepatitis C virus and human immunodeficiency virus (HIV).
实验室实验的优点和局限性
2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one has several advantages for lab experiments. The compound is readily available and can be synthesized using simple reaction conditions. 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one is also stable under normal laboratory conditions, making it easy to handle. However, there are some limitations to using 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one in lab experiments. The compound has limited solubility in water, which can make it difficult to use in certain assays. In addition, the mechanism of action of 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for research on 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one. One potential area of research is the development of 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one-based imaging agents for Alzheimer's disease. Another area of research is the investigation of the compound's potential use in treating viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one and its potential applications in various disease models.
合成方法
The synthesis of 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one involves the reaction of 2,3-dihydroxypyridine with chloroacetyl chloride in the presence of a base. This reaction results in the formation of 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one, which can be purified through recrystallization. The synthesis of 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one has been reported in several research studies, and the yield of the reaction can be improved by optimizing the reaction conditions.
科学研究应用
2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one has also been investigated for its potential use as a diagnostic tool for detecting Alzheimer's disease. The compound has been shown to bind to amyloid-beta plaques, which are a hallmark of Alzheimer's disease, making it a promising candidate for developing imaging agents for the disease.
属性
CAS 编号 |
122307-13-5 |
|---|---|
产品名称 |
2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one |
分子式 |
C7H6ClNO3 |
分子量 |
187.58 g/mol |
IUPAC 名称 |
2-(2-chloroacetyl)-5-hydroxy-1H-pyridin-4-one |
InChI |
InChI=1S/C7H6ClNO3/c8-2-6(11)4-1-5(10)7(12)3-9-4/h1,3,12H,2H2,(H,9,10) |
InChI 键 |
GSZISRUZFNOIEZ-UHFFFAOYSA-N |
SMILES |
C1=C(NC=C(C1=O)O)C(=O)CCl |
规范 SMILES |
C1=C(NC=C(C1=O)O)C(=O)CCl |
同义词 |
Ethanone, 2-chloro-1-(4,5-dihydroxy-2-pyridinyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



